Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is a complex organic compound that features a quinoline core, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline derivative . The fluorophenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and boron reagents . Finally, the piperazine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the Pfitzinger reaction and Suzuki-Miyaura coupling, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline core.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]-1-piperazinecarboxylate: Similar structure but with a propenoyl group instead of a quinoline core.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a fluorophenyl group and a thiosemicarbazide moiety.
Uniqueness
Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is unique due to its combination of a quinoline core, fluorophenyl group, and piperazine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22FN3O3 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 4-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H22FN3O3/c1-2-30-23(29)27-13-11-26(12-14-27)22(28)19-15-21(16-7-9-17(24)10-8-16)25-20-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
UOIGQUDGESTUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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